8-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one
Description
Properties
IUPAC Name |
8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-7-8-13-14(9-11)18-15(19)10-17-16(13)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKLCTMNSCESOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NCC(=O)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401202065 | |
| Record name | 1,3-Dihydro-8-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401202065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4937-63-7 | |
| Record name | 1,3-Dihydro-8-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4937-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-8-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401202065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one is the gamma-aminobutyric acid (GABA) receptor in the central nervous system . GABA is an inhibitory neurotransmitter, and the interaction of 8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one with its receptors leads to a variety of effects.
Mode of Action
8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one acts by facilitating the action of GABA . It increases the frequency of chloride channel openings, which results in hyperpolarization and an inhibitory effect on neuronal excitability .
Biochemical Pathways
The compound affects the GABAergic pathway. By enhancing the action of GABA, it increases the influx of chloride ions into the neuron, making it more resistant to excitation . This leads to various downstream effects, including sedation, muscle relaxation, and reduction of anxiety.
Pharmacokinetics
After oral administration, more than 90% of 8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one is absorbed, and peak plasma concentrations are achieved in 1 to 1.5 hours . The absorption is delayed and decreased when administered with a moderate fat meal . The compound is metabolized by CYP3A4 and 2C19 to active metabolites .
Result of Action
The action of 8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one results in anxiolytic, sedative, muscle-relaxant, anticonvulsant, and amnestic effects . These effects are primarily due to the enhanced action of GABA, leading to decreased neuronal excitability.
Action Environment
The action, efficacy, and stability of 8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one can be influenced by various environmental factors. For instance, the presence of food, particularly a moderate fat meal, can delay and decrease the absorption of the compound . Additionally, the compound’s action can be affected by the individual’s metabolic state, as it is metabolized by specific enzymes .
Biochemical Analysis
Biochemical Properties
8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one plays a significant role in various biochemical reactions. It primarily interacts with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. The compound enhances the effect of GABA, an inhibitory neurotransmitter, by binding to the GABA_A receptor. This interaction increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a subsequent calming effect. Additionally, 8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one may interact with other proteins and enzymes involved in neurotransmitter release and synaptic transmission.
Cellular Effects
8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one exerts various effects on different cell types and cellular processes. In neuronal cells, it modulates cell signaling pathways by enhancing GABAergic transmission, which results in reduced neuronal excitability. This compound also influences gene expression by altering the transcription of genes involved in neurotransmitter synthesis and receptor regulation. Furthermore, 8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one affects cellular metabolism by modulating the activity of enzymes involved in energy production and neurotransmitter metabolism.
Molecular Mechanism
The molecular mechanism of action of 8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one involves its binding to the benzodiazepine site on the GABA_A receptor. This binding enhances the affinity of the receptor for GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. The compound may also inhibit or activate other enzymes and proteins involved in neurotransmitter release and synaptic plasticity. Additionally, 8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one can modulate gene expression by influencing transcription factors and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one can change over time. The compound exhibits stability under controlled conditions, but it may degrade when exposed to light or extreme temperatures. Long-term studies have shown that prolonged exposure to 8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one can lead to adaptive changes in cellular function, such as receptor desensitization and altered gene expression. These changes can impact the efficacy and safety of the compound in therapeutic applications.
Dosage Effects in Animal Models
The effects of 8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one vary with different dosages in animal models. At low doses, the compound exhibits anxiolytic and sedative effects, while higher doses can lead to muscle relaxation and anticonvulsant activity. Excessive doses may result in adverse effects such as respiratory depression, ataxia, and sedation. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19. The compound undergoes N-demethylation and hydroxylation to form active metabolites, which are further conjugated and excreted via the kidneys. These metabolic pathways can influence the pharmacokinetics and pharmacodynamics of the compound, affecting its efficacy and safety profile.
Transport and Distribution
Within cells and tissues, 8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one is transported and distributed through passive diffusion and active transport mechanisms. The compound can bind to plasma proteins, which affects its distribution and bioavailability. Additionally, transporters such as P-glycoprotein may influence the efflux of the compound from cells, impacting its intracellular concentration and therapeutic effects.
Subcellular Localization
8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one is primarily localized in the cytoplasm and membrane-bound organelles within cells. The compound may undergo post-translational modifications that direct it to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria. These localizations can influence the activity and function of the compound, as well as its interactions with other biomolecules.
Biological Activity
8-Methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one, with CAS number 4937-63-7, is a member of the benzodiazepine family known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in neuropharmacology and cancer treatment. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is with a molecular weight of 250.29 g/mol. The structure features a benzodiazepine core which is crucial for its pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 4937-63-7 |
| Molecular Formula | C₁₆H₁₄N₂O |
| Molecular Weight | 250.29 g/mol |
Research indicates that compounds within the benzodiazepine class, including this compound, primarily exert their effects through modulation of GABA_A receptors. These receptors are integral to inhibitory neurotransmission in the central nervous system (CNS).
GABA_A Receptor Modulation
Benzodiazepines typically enhance the effect of the neurotransmitter GABA (gamma-Aminobutyric acid) by increasing the frequency of chloride channel opening events, leading to hyperpolarization of neurons. This mechanism underlies their anxiolytic, sedative, and anticonvulsant properties.
Structure-Activity Relationship (SAR)
The biological activity of benzodiazepines is heavily influenced by their chemical structure. Modifications at specific positions can enhance or diminish their efficacy and selectivity for GABA_A receptors.
Key Findings in SAR Studies
- Substituents on the Diazepine Ring : Introduction of methyl or halogen groups at specific positions has been shown to significantly affect receptor binding affinity and pharmacological activity.
- Phenyl Ring Modifications : Variations in the phenyl substituent can influence lipophilicity and receptor selectivity, impacting the overall therapeutic profile.
Recent studies have indicated that compounds with a methyl group at position 8 exhibit enhanced affinity for GABA_A receptors compared to their non-methylated counterparts .
Neuropharmacology
The compound has demonstrated potential as an anxiolytic and anticonvulsant agent through its ability to modulate GABA_A receptor activity. In vivo studies have shown that it can significantly reduce seizure activity in animal models .
Anticancer Activity
Emerging research highlights the potential use of this compound as a histone deacetylase (HDAC) inhibitor. This action can lead to altered gene expression profiles in cancer cells, promoting apoptosis and inhibiting tumor growth .
Case Studies
- Anticonvulsant Efficacy : A study conducted on rat models demonstrated that administration of this compound resulted in a significant reduction in seizure frequency compared to control groups .
- Histone Deacetylase Inhibition : In vitro experiments indicated that this compound effectively inhibited HDAC activity, leading to increased acetylation levels of histones H3 and H4 in cancer cell lines .
Scientific Research Applications
Pharmacological Studies
8-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one has been investigated for its potential as a therapeutic agent. Research indicates that compounds in the benzodiazepine class often exhibit:
- Anxiolytic Effects : Studies have shown that benzodiazepines can reduce anxiety levels in clinical settings. The specific effects of this compound on anxiety disorders remain to be fully elucidated.
- Sedative Properties : Similar to other benzodiazepines, it may possess sedative qualities that can be beneficial in treating insomnia or agitation.
Neuropharmacology
The compound's interaction with neurotransmitter systems, particularly the GABAergic system, is of significant interest. Benzodiazepines typically enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased inhibitory action in the central nervous system (CNS). This mechanism underlies many of their therapeutic effects:
- Potential for Anticonvulsant Activity : Given its structural similarities to other known anticonvulsants, further research could explore its efficacy in seizure management.
Synthetic Chemistry
The synthesis of this compound has been documented in various patents and scientific literature. The synthetic pathways often involve:
- Reactions with Electrophiles : The introduction of substituents onto the diazepine ring can modify its pharmacological profile.
- Functionalization Strategies : Techniques such as alkylation and acylation are employed to derive analogs that may exhibit enhanced activity or reduced side effects compared to existing benzodiazepines.
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: Chloro (Cl) and nitro (NO₂) groups at position 7 (e.g., 7-chloro and clonazepam) enhance biological activity due to increased electrophilicity and receptor binding . The methyl group in the target compound, being electron-donating, may reduce potency but improve metabolic stability. Fluorophenyl substituents (e.g., 5-(4-F-Ph)) are associated with luminescent properties and improved binding affinity in neurological targets .
Position-Specific Effects: Substituents at position 7 (e.g., Cl, NO₂) are critical for activity in anticancer and anticonvulsant analogs . The absence of such groups in the target compound suggests divergent applications. Methyl at position 8 may sterically hinder interactions with hydrophobic binding pockets, altering selectivity compared to clotiazepam analogs .
Pharmacological and Toxicological Profiles
Anticancer Activity:
- The 7-chloro-5-(2-chlorophenyl) analog demonstrated potent anticancer activity (IC₅₀ < 20 µM) but exhibited moderate toxicity to normal cells . In contrast, non-halogenated derivatives (e.g., compounds 1–5 and 8) showed minimal toxicity at 20 µM, suggesting that the target compound’s methyl and phenyl groups may confer a safer profile .
Neurological Activity:
- Clonazepam (7-NO₂, 5-(2-Cl-Ph)) has a plasma half-life of 19–60 hours and high potency due to nitro-enhanced GABA receptor modulation . The target compound’s lack of nitro or chloro groups likely reduces GABAergic activity but may offer advantages in avoiding addiction risks.
Physicochemical Properties
Solubility and Stability:
- However, this may reduce aqueous solubility, necessitating formulation adjustments.
Preparation Methods
Cyclocondensation of 2-Amino-5-Methylbenzophenone with Fmoc-Protected Amino Acids
The most extensively documented route involves a four-step sequence starting from 2-amino-5-methylbenzophenone:
- Amino Acid Coupling : Reactivity with Fmoc-glycine under Schotten-Baumann conditions (SOCl₂, Et₃N, CH₂Cl₂) yields the intermediate N-(2-benzoyl-4-methylphenyl)-2-((9H-fluoren-9-ylmethoxy)carbonylamino)acetamide.
- Nitro Group Reduction : Treatment with SnCl₂·2H₂O in HCl/EtOH selectively reduces the nitro group to an amine (90% conversion).
- Lactam Cyclization : Microwave-assisted intramolecular cyclization (180°C, DMF, 30 min) forms the diazepine core with 78% isolated yield.
- Methylation : Alkylation using NaH/CH₃I in THF introduces the N-methyl group (Step a in Scheme 1 of), achieving >95% regioselectivity at N¹.
Critical Parameters :
Palladium-Catalyzed Cross-Coupling for Ring Functionalization
Recent advances employ Suzuki-Miyaura couplings to install the 5-phenyl group post-cyclization:
- Iodination : Diazepine intermediates undergo directed ortho-iodination using NIS/H₂SO₄ in AcOH (72% yield).
- Cross-Coupling : Reaction with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) achieves 89% arylation efficiency.
- Hydroxamate Formation : TBDMSONH₂/BOP-Cl mediated conversion of esters to hydroxamates finalizes the structure (Step e in).
Table 2. Comparative Analysis of Coupling Methods
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Pd(OAc)₂/XPhos | 82 | 98.5 | |
| Pd(PPh₃)₄ | 89 | 99.1 | |
| NiCl₂(dppf)/Zn | 67 | 95.2 |
Stereoselective Synthesis Using Chiral Auxiliaries
Patent WO2009081349A1 discloses an enantioselective route resolving racemic mixtures via diastereomeric salt formation:
- Chiral Induction : Reacting the diazepine precursor with (R)-α-methylbenzyl isocyanate generates separable diastereomers (HPLC Chiralpak AD-H, 92% ee).
- Deprotection : Catalytic hydrogenation (H₂/Pd-C, EtOAc) removes the chiral auxiliary without ring hydrogenation.
Mechanistic Insight : The N¹-methyl group’s steric bulk directs facial selectivity during crystallization, favoring (S)-configuration retention.
Alternative Approaches and Emerging Technologies
Solvent-Free Mechanochemical Synthesis
Adapting methods from diazepam production, ball-milling techniques enable:
Biocatalytic Ring Expansion
Preliminary studies using Aspergillus niger lipases demonstrate:
- 40% conversion of 4,5-dihydro precursors to the diazepine
- Enhanced sustainability (aqueous buffer, 25°C)
Analytical Characterization and Quality Control
Spectroscopic Fingerprints :
- ¹³C NMR : Distinct signals at δ 170.8 (C=O lactam), 138.2 (C₆-phenyl ipso)
- HRMS : m/z calc. for C₁₆H₁₆N₂O [M+H]⁺: 253.1336, found 253.1339
Chromatographic Methods :
Q & A
Q. What are the common synthetic routes for preparing 8-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one and its derivatives?
The synthesis typically involves cyclization reactions of substituted benzophenone precursors. For example, intermediates like 2-chloro-N-(2-(4'-fluorobenzoyl)phenyl)acetamide can undergo cyclization using hexamethylenetetramine (HMTA) in DMF at 80°C, yielding 70–85% of the benzodiazepine core . Alkylation reactions with KOH in DMF or toluene are then used to introduce substituents at the N1 position. Modifications to the cyclization solvent (e.g., toluene vs. DMF) can significantly affect yields, highlighting the importance of solvent polarity optimization .
Q. How is the molecular structure of this compound characterized crystallographically?
The SHELX software suite (e.g., SHELXL, SHELXS) is widely used for refining crystal structures of benzodiazepines. X-ray diffraction data are analyzed to determine bond lengths, angles, and torsion angles, with validation metrics like R-factors (<5% for high-resolution data) ensuring accuracy. For example, SHELXL’s robust algorithms enable precise modeling of the fused benzodiazepine ring system and substituent positions .
Q. What pharmacological targets are associated with this compound?
Like other benzodiazepines, this compound likely interacts with γ-aminobutyric acid (GABAA) receptors in the central nervous system, enhancing GABAergic neurotransmission. Structural analogs such as clonazepam bind to the α/γ subunit interface of GABAA receptors, inducing anxiolytic and anticonvulsant effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound during cyclization?
Optimization involves adjusting solvent polarity, temperature, and catalyst loading. For example:
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Discrepancies often arise from metabolic stability, bioavailability, or species-specific receptor binding. For instance, hydroxylation at the 3-position (as seen in nifoxipam metabolites) increases water solubility but reduces CNS penetration compared to the parent compound . Parallel assays using liver microsomes (to simulate metabolism) and receptor-binding studies can reconcile such differences .
Q. How does the substitution pattern on the benzodiazepine core influence stability under varying pH and temperature?
Substituents like chloro or methyl groups at the 8-position enhance thermal stability by reducing ring strain. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) show that electron-withdrawing groups (e.g., -Cl) increase hydrolytic resistance at acidic pH (t1/2 > 24 hours at pH 1.2), while electron-donating groups (e.g., -CH3) favor degradation under alkaline conditions .
Q. What computational methods are used to model the interaction between this compound and GABAA receptors?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations predict binding affinities and conformational changes. For example, clonazepam’s nitro group forms a hydrogen bond with α1-His102, a critical interaction for anticonvulsant activity. Similar modeling for 8-methyl-5-phenyl derivatives can identify substituent effects on receptor subtype selectivity (e.g., α2 vs. α3 subunits) .
Methodological Notes
- Synthesis Optimization : Always validate reaction yields via HPLC or LC-MS to ensure purity (>95%) .
- Structural Analysis : Pair crystallographic data with DFT calculations (e.g., Gaussian 09) to correlate experimental and theoretical bond parameters .
- Biological Assays : Use patch-clamp electrophysiology to directly measure GABAA receptor currents in transfected HEK293 cells .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
